Oxypurinol

Description

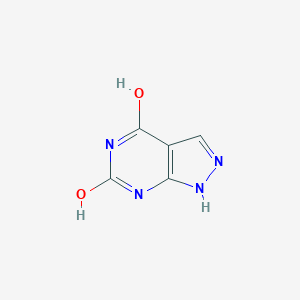

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035209 | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-59-0 | |

| Record name | Oxypurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypurinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxipurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Influence of Oxypurinol on Key Biological Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, a critical enzyme in purine metabolism.[1] Its administration initiates a cascade of biochemical changes that extend beyond the reduction of uric acid, influencing pathways involved in oxidative stress, inflammation, and vascular function. This technical guide provides an in-depth exploration of the biological pathways modulated by oxypurinol, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of oxypurinol's multifaceted pharmacological effects.

Core Mechanism of Action: Inhibition of Purine Metabolism

Oxypurinol's primary therapeutic action lies in its ability to competitively inhibit xanthine oxidase.[2] This enzyme catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] By blocking this enzymatic activity, oxypurinol effectively reduces the production of uric acid, the causative agent in gout and a contributor to other pathologies.[2]

The inhibition of xanthine oxidase leads to an accumulation of the more soluble purine precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[3] This shift in the purine metabolic landscape is the cornerstone of oxypurinol's therapeutic efficacy in hyperuricemia.

Visualization of the Purine Metabolism Pathway

The following diagram illustrates the central role of xanthine oxidase in purine breakdown and the point of intervention for oxypurinol.

Modulation of Oxidative Stress Pathways

The catalytic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. By inhibiting this enzyme, oxypurinol administration leads to a substantial reduction in systemic oxidative stress. This has profound implications for a multitude of downstream signaling pathways implicated in cellular damage and disease progression.

Impact on NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. Uric acid, the product of the xanthine oxidase reaction, has been shown to activate the NF-κB signaling pathway.[4][5][6] By reducing uric acid levels, oxypurinol can indirectly suppress NF-κB activation. This leads to a downregulation in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]

Influence on MAPK Signaling

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of certain MAPK pathways, such as p38 MAPK.[8] Studies on allopurinol, which is metabolized to oxypurinol, suggest that by reducing ROS production, these inhibitors can prevent the activation of the p38 MAPK pathway, thereby mitigating cellular stress responses.[9]

Visualization of Oxypurinol's Effect on Stress-Related Signaling

The following diagram depicts the proposed mechanism by which oxypurinol mitigates oxidative stress and downstream inflammatory signaling.

Effects on Vascular Function and Nitric Oxide Signaling

Oxypurinol has demonstrated beneficial effects on endothelial function, which is critical for maintaining vascular health. The underlying mechanism is closely linked to its antioxidant properties and the preservation of nitric oxide (NO) bioavailability.

Regulation of eNOS Activity

Endothelial nitric oxide synthase (eNOS) is the enzyme responsible for producing NO, a potent vasodilator and anti-inflammatory molecule.[10] ROS, particularly superoxide, can "uncouple" eNOS, causing it to produce more superoxide instead of NO.[11] By reducing the ROS load, oxypurinol helps maintain the coupled state of eNOS, thereby promoting NO production and improving endothelial-dependent vasodilation.[12][13]

Quantitative Data on Endothelial Function

The following table summarizes the quantitative effects of oxypurinol on markers of endothelial function from a clinical study in patients with coronary artery disease.[12]

| Parameter | Before Oxypurinol | After Oxypurinol | P-value |

| Coronary Vasoconstriction (in response to Acetylcholine) | |||

| Minimal Lumen Diameter (% change) | -23 ± 4 | -15 ± 4 | < 0.05 |

| Coronary Blood Flow (% change) | 16 ± 17 | 62 ± 18 | < 0.05 |

| Peripheral Endothelial Function | |||

| Flow-Mediated Dilation (%) | 5.1 ± 1.5 | 7.6 ± 1.5 | < 0.05 |

Table 1: Effects of Oxypurinol on Endothelial Function [12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of oxypurinol.

Measurement of Malondialdehyde (MDA) Levels

MDA is a widely used biomarker of lipid peroxidation and oxidative stress.

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA), which forms a colored product that can be measured spectrophotometrically.[9]

-

Sample Preparation: Homogenize tissue samples in a suitable lysis buffer (e.g., MDA Lysis Buffer) on ice. Centrifuge the homogenate at 13,000 x g for 10 minutes to pellet cellular debris. Collect the supernatant.

-

Reaction: To 200 µL of the supernatant, add 600 µL of TBA solution.

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling: Place the samples on ice for 10 minutes to stop the reaction.

-

Measurement: Transfer 200 µL of the reaction mixture to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.

-

Quantification: Calculate the MDA concentration based on a standard curve generated using known concentrations of MDA.

Determination of Total Antioxidant Capacity (TAC)

TAC assays measure the overall ability of a biological sample to neutralize free radicals.

Principle: One common method is the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of antioxidants in the sample to inhibit the oxidation of a chromogen, with the results expressed as Trolox equivalents.[17]

-

Reagent Preparation: Prepare a working solution containing myoglobin, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydrogen peroxide in a suitable buffer.

-

Standard Curve: Prepare a series of Trolox standards of known concentrations.

-

Assay: In a 96-well plate, add the sample or standard, followed by the working reagent.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 734 nm) over time using a microplate reader. The presence of antioxidants in the sample will delay the color change.

-

Calculation: Determine the lag time before the rapid increase in absorbance for each sample and standard. Plot a standard curve of lag time versus Trolox concentration and use it to determine the TAC of the samples.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as phosphorylated forms of signaling molecules.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[20][21]

Procedure: [18][20][21][22][23]

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using a CCD camera or X-ray film.

-

Analysis: Quantify the band intensity using densitometry software.

RT-qPCR Analysis of Inflammatory Gene Expression

Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive method for measuring the expression levels of specific genes.

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye.[2][15][24][25]

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and primers.

-

qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene (e.g., TNF-α) and a reference gene (e.g., GAPDH), a fluorescent dye (e.g., SYBR Green), and DNA polymerase.

-

Real-Time PCR: Run the reaction in a real-time PCR instrument, which cycles through denaturation, annealing, and extension steps.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Summary and Future Directions

Oxypurinol's influence extends far beyond its well-established role in reducing uric acid. By inhibiting xanthine oxidase, it serves as a potent modulator of oxidative stress, thereby impacting key signaling pathways involved in inflammation and vascular function, including the NF-κB and MAPK pathways, and the regulation of eNOS activity. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the pleiotropic effects of oxypurinol.

Future research should focus on elucidating the direct molecular interactions of oxypurinol with components of these signaling pathways, independent of its effect on uric acid. Furthermore, comprehensive clinical trials are warranted to explore the full therapeutic potential of oxypurinol in conditions characterized by oxidative stress and inflammation, such as cardiovascular and chronic kidney diseases. A deeper understanding of these biological pathways will be instrumental in optimizing the clinical application of oxypurinol and in the development of novel therapeutic strategies targeting these interconnected molecular cascades.

References

- 1. vm.a.u-tokyo.ac.jp [vm.a.u-tokyo.ac.jp]

- 2. elearning.unite.it [elearning.unite.it]

- 3. mdpi.com [mdpi.com]

- 4. Nitric Oxide Signaling in Endothelial Cells < Iwakiri Lab [medicine.yale.edu]

- 5. Frontiers | Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. ajmc.com [ajmc.com]

- 8. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Oxypurinol improves coronary and peripheral endothelial function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxypurinol improves coronary and peripheral endothelial function in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of endothelial nitric oxide synthase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of High-dose Allopurinol Pretreatment on Inflammatory Biomarkers and Post-revascularization Coronary Blood Flow in Non-STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Allopurinol Protective Effect of Renal Ischemia by Downregulating TNF-α, IL-1β, and IL-6 Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bio-rad.com [bio-rad.com]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

The Advent of Oxypurinol: A Technical Deep Dive into a Key Xanthine Oxidase Inhibitor

For Immediate Release

A Comprehensive Whitepaper on the Discovery, Mechanism, and Clinical Significance of Oxypurinol

Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on oxypurinol, the primary active metabolite of allopurinol and a potent xanthine oxidase inhibitor in its own right. This whitepaper details the history of its discovery, its mechanism of action, and its crucial role in the management of hyperuricemia, particularly in patients intolerant to allopurinol.

This technical guide provides a thorough examination of the journey from the development of allopurinol to the recognition of oxypurinol as the principal agent of its therapeutic effect. It elucidates the biochemical pathways, experimental methodologies used in its study, and the quantitative data that underpins our understanding of its efficacy and pharmacokinetics.

Discovery and Historical Context

The story of oxypurinol is intrinsically linked to the development of allopurinol in the 1950s by Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories.[1] Initially synthesized as a potential anti-cancer agent to inhibit purine metabolism, allopurinol was soon discovered to be a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid synthesis.[1]

Subsequent research revealed that allopurinol itself has a short plasma half-life of approximately 1 to 2 hours.[2] It is rapidly metabolized in the liver by aldehyde oxidase and, to a lesser extent, xanthine oxidase, into its major and pharmacologically active metabolite, oxypurinol (also known as alloxanthine).[3][4] Oxypurinol possesses a much longer half-life of 13 to 29 hours, leading to the understanding that it is this metabolite that is largely responsible for the sustained therapeutic effect of allopurinol.[2]

This discovery was pivotal, particularly for patients who exhibited hypersensitivity to allopurinol. It paved the way for the development of oxypurinol as a standalone therapeutic option for these individuals.[5][6] Since 1967, oxypurinol has been available on a compassionate-use basis for patients with allopurinol intolerance.[5]

Mechanism of Action: Inhibition of Xanthine Oxidase

Oxypurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[2][7] By inhibiting this enzyme, oxypurinol reduces the production of uric acid, thereby lowering its concentration in the blood and urine.[5]

The inhibition of xanthine oxidase by oxypurinol is a complex process. While allopurinol acts as a substrate and a mechanism-based inhibitor, oxypurinol is a non-competitive inhibitor.[8] It binds to a reduced form of the molybdenum center in the enzyme's active site, forming a stable complex that prevents the enzyme from processing its natural substrates.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol.

Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol

| Parameter | Allopurinol | Oxypurinol | Reference |

| Half-life (t½) | 1 - 2 hours | 13 - 29 hours | [2] |

| Metabolism | Rapidly metabolized to oxypurinol | Primarily cleared renally | [3][10] |

| Primary Metabolizing Enzyme | Aldehyde Oxidase, Xanthine Oxidase | - | [3][4] |

Table 2: Xanthine Oxidase Inhibition Data

| Compound | IC50 Value | Inhibition Type | Reference |

| Allopurinol | 0.2 - 50 µM | Competitive | [11][12] |

| Oxypurinol | Potency relatively unaffected by substrate concentration | Non-competitive | [8] |

Experimental Protocols

Spectrophotometric Assay for Xanthine Oxidase Activity

A common method to determine the inhibitory activity of compounds like oxypurinol on xanthine oxidase is through a spectrophotometric assay. This method measures the increase in absorbance at a specific wavelength, which corresponds to the formation of uric acid.

Principle: Xanthine oxidase catalyzes the conversion of xanthine to uric acid. Uric acid has a characteristic absorbance peak at approximately 290-295 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The presence of an inhibitor will decrease this rate.

Materials:

-

Xanthine oxidase enzyme solution (e.g., 0.01 units/mL in phosphate buffer)

-

Xanthine substrate solution (e.g., 150 µM in phosphate buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Test compound (oxypurinol) at various concentrations

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 290-295 nm

Procedure:

-

Preparation of Reaction Mixture: In each well of the microplate, add:

-

50 µL of the test compound solution (or buffer for control).

-

35 µL of phosphate buffer.

-

30 µL of the xanthine oxidase enzyme solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 60 µL of the xanthine substrate solution to each well to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at 25°C.

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate without inhibitor)) x 100.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Core Concepts

To better illustrate the biochemical and logical relationships discussed, the following diagrams have been generated using the DOT language.

Clinical Significance and Future Directions

The primary clinical application of oxypurinol has been in the treatment of hyperuricemia in patients who are intolerant to allopurinol.[5][6] Clinical trials have been conducted to evaluate its safety and efficacy in this specific patient population.[2] The development of oxypurinol as a therapeutic agent highlights the importance of understanding drug metabolism and the role of active metabolites.

Future research may continue to explore the therapeutic potential of oxypurinol in other conditions where xanthine oxidase plays a pathogenic role, such as in cardiovascular diseases and ischemia-reperfusion injury.[1] Furthermore, ongoing efforts in drug development aim to create novel xanthine oxidase inhibitors with improved efficacy and safety profiles.

This whitepaper serves as a foundational resource for professionals in the field, providing a detailed and structured overview of oxypurinol's journey from a metabolic byproduct to a clinically significant therapeutic agent.

References

- 1. PPT - Oxypurinol for Symptomatic Gout in Allopurinol Intolerant Patients PowerPoint Presentation - ID:863614 [slideserve.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxipurinol: alloxanthine, Oxyprim, oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxipurinol therapy in allopurinol-allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Modeling of Oxypurinol Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout and are associated with other health issues such as kidney disease and cardiovascular problems.[3][4] Developing robust in vitro models is crucial for the preclinical evaluation of oxypurinol's efficacy and for screening new therapeutic agents targeting hyperuricemia.

These application notes provide detailed protocols for establishing cell-based and enzyme-based in vitro models to assess the efficacy of oxypurinol. The protocols cover the induction of a hyperuricemic state in cell culture, the measurement of xanthine oxidase activity, the quantification of uric acid levels, and the evaluation of potential cytotoxicity.

Signaling Pathway: Purine Metabolism and Oxypurinol Inhibition

The following diagram illustrates the purine metabolism pathway and the mechanism of action of oxypurinol.

References

Application Notes: Animal Models of Hyperuricemia for Oxypurinol Therapeutic Studies

Introduction

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (SUA) levels, is a primary risk factor for gout and is increasingly associated with chronic kidney disease, hypertension, and cardiovascular conditions.[1][2] Uric acid is the final product of purine metabolism in humans, a process catalyzed by the enzyme xanthine oxidase (XO).[3][4] Due to a loss-of-function mutation in the uricase gene during primate evolution, humans cannot break down uric acid into the more soluble allantoin, making them susceptible to hyperuricemia.[5][6]

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[7][8][9] By blocking the conversion of hypoxanthine and xanthine to uric acid, Oxypurinol effectively reduces SUA production.[7][10] To evaluate the efficacy and mechanisms of Oxypurinol and other urate-lowering therapies, robust and reproducible animal models that mimic human hyperuricemia are essential. Rodent models are commonly used; however, they possess functional uricase, which efficiently degrades uric acid. Therefore, hyperuricemia is typically induced by administering a uricase inhibitor, such as potassium oxonate (PO), often combined with a purine precursor like hypoxanthine or adenine to increase the substrate for uric acid production.[11][12][13]

These application notes provide detailed protocols for establishing a potassium oxonate-induced hyperuricemia model in rodents and for conducting therapeutic studies with Oxypurinol. They also include summaries of expected quantitative outcomes and diagrams of relevant biological pathways and experimental workflows.

Relevant Signaling and Metabolic Pathways

Purine Metabolism and Uric Acid Synthesis

The final two steps in the purine catabolism pathway are the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Both reactions are catalyzed by the enzyme xanthine oxidase (XO).[3]

Mechanism of Action of Oxypurinol

Oxypurinol is a structural analog of xanthine and acts as a competitive inhibitor of xanthine oxidase.[7][14] By binding to the enzyme's active site, it prevents the metabolism of hypoxanthine and xanthine, thereby decreasing the synthesis of uric acid.[7][9]

Uric Acid-Induced Inflammatory Signaling

Elevated uric acid can lead to the formation of monosodium urate (MSU) crystals, which are potent activators of the inflammatory response. MSU crystals can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[3] Soluble uric acid can also stimulate inflammatory pathways such as NF-κB and MAPKs in various cell types.[1]

Experimental Models and Protocols

The most common and well-established method for inducing hyperuricemia in rodents involves the administration of potassium oxonate (a uricase inhibitor) and a purine precursor.[5][12]

Protocol 1: Induction of Hyperuricemia in Mice

This protocol is based on the combined administration of potassium oxonate (PO) and hypoxanthine (Hx).[11][15]

Materials:

-

Male C57BL/6 or Kunming mice (8-10 weeks old)

-

Potassium Oxonate (PO) (Sigma-Aldrich or equivalent)

-

Hypoxanthine (Hx) (Sigma-Aldrich or equivalent)

-

Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) solution

-

Sterile water for injection

-

Gavage needles and syringes

-

Injection needles and syringes

Procedure:

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22-24°C, 40-70% humidity) with free access to standard chow and water.

-

Preparation of Reagents:

-

PO Suspension: Prepare a suspension of PO in sterile 0.5% CMC-Na at a concentration of 20 mg/mL. (For a 200 mg/kg dose in a 25g mouse, the volume will be 0.25 mL).

-

Hx Suspension: Prepare a suspension of Hx in sterile 0.5% CMC-Na at a concentration of 50 mg/mL. (For a 500 mg/kg dose in a 25g mouse, the volume will be 0.25 mL).

-

-

Model Induction:

-

Monitoring and Confirmation:

-

Collect blood samples from the tail vein or via cardiac puncture at the end of the study period.

-

Measure serum uric acid (SUA), serum creatinine (SCr), and blood urea nitrogen (BUN) levels using commercial assay kits to confirm hyperuricemia and assess renal function.

-

A significant elevation in SUA levels compared to a vehicle-treated control group confirms the model's success.

-

Protocol 2: Oxypurinol Therapeutic Study

This protocol outlines the evaluation of Oxypurinol in the established hyperuricemia model. Note: As Oxypurinol is the active metabolite of allopurinol, many studies use allopurinol for administration.[16][18] The doses should be adjusted based on the specific compound used.

Experimental Groups (Example):

-

Control Group: Receives vehicle (e.g., 0.5% CMC-Na) only.

-

Hyperuricemia Model Group: Receives PO + Hx as described in Protocol 1.

-

Oxypurinol Treatment Group: Receives PO + Hx and Oxypurinol (e.g., 5-10 mg/kg, i.g.).

-

Positive Control Group (Optional): Receives PO + Hx and a known anti-hyperuricemic drug like Allopurinol (5 mg/kg, i.g.).[16]

Procedure:

-

Model Induction: Induce hyperuricemia in all groups except the Control Group for 7 days as described in Protocol 1.

-

Therapeutic Intervention: From day 8 to day 14 (or for the desired treatment period), administer the therapeutic compounds:

-

Administer Oxypurinol (or vehicle/positive control) by oral gavage.

-

Continue the daily administration of PO (i.p.) and Hx (i.g.) one hour before the therapeutic intervention to maintain the hyperuricemic state.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period (e.g., on day 15, one hour after the final administration), collect blood and urine samples.[16]

-

Euthanize the animals and harvest kidneys for histopathological analysis.

-

Biochemical Analysis: Measure SUA, SCr, and BUN levels. Measure hepatic xanthine oxidase (XOD) activity.

-

Histopathology: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to evaluate renal injury (e.g., tubular damage, inflammatory cell infiltration).

-

Experimental Workflow Diagram

Data Presentation: Expected Outcomes

The following tables summarize typical induction protocols and the expected quantitative and qualitative results from an Oxypurinol therapeutic study.

Table 1: Comparison of Hyperuricemia Induction Protocols in Rodents

| Model Type | Species | Inducing Agent(s) & Dosage | Route | Duration | Key Pathological Features | Reference(s) |

| Uricase Inhibition + Purine Load | Mouse | Potassium Oxonate (200 mg/kg) + Hypoxanthine (500 mg/kg) | PO: i.p.Hx: i.g. | 1-4 weeks | Elevated SUA, SCr, BUN; Renal inflammation and fibrosis | [11][15] |

| Uricase Inhibition | Rat | Potassium Oxonate (250 mg/kg) | i.g. | 7 days | Significantly elevated SUA levels | [16] |

| Purine Load + Uricase Inhibition | Mouse | Adenine (100 mg/kg) + Potassium Oxonate (500 mg/kg) | i.g. | 3 weeks | Elevated SUA, SCr; Severe kidney inflammation and injury | [19] |

| Purine Load + Excretion Inhibition | Rat | Adenine (150 mg/kg) + Ethambutol (250 mg/kg) | Oral | 14 days | Elevated SUA, SCr, BUN; Urate crystal deposition, tubular swelling | [5] |

| Genetic Knockout | Mouse | Uricase (UOX) gene knockout | N/A | Lifelong | Spontaneous hyperuricemia; Renal damage, anemia, inflammation | [2][6][20] |

Table 2: Expected Outcomes in an Oxypurinol Therapeutic Study

| Parameter | Control Group | Hyperuricemia Model Group | Oxypurinol-Treated Group | Reference(s) |

| Serum Uric Acid (SUA) | Normal/Baseline | Significantly Increased (e.g., >1.5-2 fold) | Significantly Reduced towards control levels | [16][21] |

| Serum Creatinine (SCr) | Normal/Baseline | Increased | Reduced towards control levels | [12][22] |

| Blood Urea Nitrogen (BUN) | Normal/Baseline | Increased | Reduced towards control levels | [12][22] |

| Hepatic Xanthine Oxidase (XOD) Activity | Normal/Baseline | No significant change or slightly increased | Significantly Inhibited/Decreased | [10][14] |

| Kidney Histopathology (H&E Stain) | Normal renal architecture | Tubular injury, inflammatory cell infiltration, crystal deposition | Amelioration of renal damage; Reduced inflammation | [11][19] |

| Inflammatory Markers (e.g., IL-1β, TNF-α) | Normal/Baseline | Significantly Increased | Significantly Reduced | [1][19] |

References

- 1. JCI - Uric acid transport and disease [jci.org]

- 2. atlantisbioscience.com [atlantisbioscience.com]

- 3. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Oxipurinol - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 11. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers [mdpi.com]

- 17. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mednexus.org [mednexus.org]

- 20. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. e-century.us [e-century.us]

Application Notes and Protocols for Kinetic Analysis of Oxypurinol Inhibition of Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[1][2] This enzyme catalyzes the final two steps in purine catabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[3][4] Inhibition of xanthine oxidase by oxypurinol reduces the production of uric acid, making it a cornerstone in the management of hyperuricemia and gout.[2][4][5] Understanding the kinetic parameters of this inhibition is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.

These application notes provide a detailed protocol for the kinetic analysis of oxypurinol inhibition of xanthine oxidase, including experimental procedures, data analysis, and presentation of results.

Mechanism of Action

Oxypurinol functions as a potent inhibitor of xanthine oxidase.[1] Allopurinol, a hypoxanthine analog, is first metabolized by xanthine oxidase to oxypurinol.[3][6] Oxypurinol then binds tightly to the reduced molybdenum active site of the enzyme, preventing it from catalyzing the oxidation of its natural substrates, hypoxanthine and xanthine.[3][6] While allopurinol acts as a substrate and a mechanism-based inactivator, oxypurinol itself is a slow, tight-binding inhibitor.[3]

Caption: Signaling pathway of purine metabolism and xanthine oxidase inhibition by oxypurinol.

Experimental Protocol

This protocol outlines the determination of the inhibitory kinetics of oxypurinol on xanthine oxidase activity by monitoring the formation of uric acid from the substrate xanthine.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Oxypurinol

-

Xanthine

-

Potassium Phosphate Buffer (50 mM, pH 7.8)

-

Spectrophotometer capable of measuring absorbance at 295 nm

-

96-well UV-transparent microplates

-

Multichannel pipette

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer. The concentration should be varied for kinetic analysis (e.g., 0.0125 to 0.20 mM).[7]

-

Prepare a stock solution of oxypurinol in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer to achieve a range of final concentrations for the assay.

-

-

Enzyme Assay:

-

Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

-

Add 117 µL of potassium phosphate buffer to each well.[7]

-

Add 3 µL of the oxypurinol solution at various concentrations to the appropriate wells.[7] For control wells (no inhibitor), add 3 µL of the buffer/solvent vehicle.

-

Add 60 µL of the xanthine oxidase solution (e.g., final concentration of 0.025 unit/mL) to each well and mix gently.[7]

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding 20 µL of the xanthine substrate solution at various concentrations to each well.

-

Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of uric acid formation is directly proportional to the change in absorbance.

-

-

Data Collection:

-

Record the initial velocity (V₀) of the reaction for each substrate and inhibitor concentration. The initial velocity is the linear portion of the absorbance versus time curve.

-

Caption: Experimental workflow for the kinetic analysis of oxypurinol inhibition.

Data Analysis

The type of inhibition and the inhibition constant (Ki) can be determined using graphical methods such as the Lineweaver-Burk plot.

-

Calculate Reciprocal Values: For each data point, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

-

Generate Lineweaver-Burk Plot: Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

-

Determine Kinetic Parameters:

-

Vmax (Maximum Velocity): The reciprocal of the y-intercept of the line for the uninhibited reaction.

-

Km (Michaelis Constant): The negative reciprocal of the x-intercept of the line for the uninhibited reaction.

-

Inhibition Type: The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect in the second or third quadrant.

-

-

Ki (Inhibition Constant): The Ki can be calculated from the slopes or intercepts of the Lineweaver-Burk plot, depending on the type of inhibition. For competitive inhibition, the slope of each line is Km/Vmax * (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Data Presentation

The quantitative data from the kinetic analysis should be summarized in clear and structured tables for easy comparison.

Table 1: Michaelis-Menten Kinetic Parameters for Xanthine Oxidase

| Parameter | Value |

| Km (with Xanthine) | Value µM |

| Vmax | Value µmol/min/mg |

Table 2: Inhibition of Xanthine Oxidase by Oxypurinol

| Inhibitor | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) |

| Oxypurinol | Xanthine | e.g., Competitive | Value | Value |

| Oxypurinol | Hypoxanthine | e.g., Competitive | Value | Value |

Note: The specific values for Km, Vmax, Ki, and IC50 should be determined experimentally. The inhibition type may vary based on experimental conditions.

Conclusion

This protocol provides a robust framework for the kinetic analysis of oxypurinol inhibition of xanthine oxidase. Accurate determination of these kinetic parameters is essential for understanding the mechanism of action of this important drug and for the development of novel inhibitors for the treatment of hyperuricemia and related disorders. The provided diagrams and data tables offer a clear and concise way to visualize the experimental workflow and present the key findings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oxipurinol - Wikipedia [en.wikipedia.org]

- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Oxypurinol Cytotoxicity using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxypurinol, the primary active metabolite of allopurinol, is a xanthine oxidase inhibitor used in the management of hyperuricemia and gout. Beyond its primary function, there is growing interest in its potential cytotoxic effects on various cell types, particularly cancer cells. Understanding the cytotoxicity of oxypurinol is crucial for evaluating its therapeutic potential and potential off-target effects. These application notes provide detailed protocols for assessing oxypurinol-induced cytotoxicity using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Data Presentation

A critical aspect of cytotoxicity studies is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to represent the concentration of a drug that is required to inhibit a biological process by 50%. While direct IC50 values for oxypurinol across a wide range of cancer cell lines are not extensively documented in publicly available literature, research on its parent compound, allopurinol, provides valuable insights. For instance, allopurinol has been shown to sensitize cancer cells to apoptosis, suggesting a potential cytotoxic mechanism for its metabolite, oxypurinol.

Further research is required to establish a comprehensive database of oxypurinol's IC50 values across various cell lines.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Treatment with Oxypurinol:

-

Prepare a stock solution of oxypurinol in a suitable solvent (e.g., DMSO or 1 N NaOH, followed by dilution in culture medium).

-

Prepare serial dilutions of oxypurinol in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of oxypurinol. Include vehicle-only controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with oxypurinol in a 96-well plate.

-

Include three sets of controls:

-

Vehicle Control: Cells treated with the vehicle used to dissolve oxypurinol.

-

Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

-

Medium Background Control: Wells containing only culture medium.

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Absorbance Measurement:

-

Add 50 µL of stop solution (if required by the kit).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] x 100

-

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the assay.

-

Treat the cells with the desired concentrations of oxypurinol for the specified duration.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Signaling Pathways and Visualizations

Studies on allopurinol, the parent compound of oxypurinol, suggest a potential mechanism of cytotoxicity involving the induction of apoptosis through the upregulation of Death Receptor 5 (DR5). This process is mediated by the transcription factor C/EBP homologous protein (CHOP).[1][2] Inhibition of xanthine oxidase by oxypurinol may lead to cellular stress, activating the CHOP-dependent pathway. This, in turn, increases the expression of DR5 on the cell surface, sensitizing the cells to apoptosis. The binding of ligands like TRAIL to DR5 initiates a downstream caspase cascade, starting with the activation of caspase-8, which then activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[1][3]

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for determining oxypurinol cytotoxicity.

Proposed Signaling Pathway for Oxypurinol-Induced Apoptosis

Caption: Proposed pathway of oxypurinol-induced apoptosis via CHOP/DR5.

References

- 1. Absence of chromosome damage in human lymphocytes exposed to allopurinol and oxipurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxypurinol directly and immediately activates the drug-specific T cells via the preferential use of HLA-B*58:01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Troubleshooting inconsistent results in Oxypurinol HPLC analysis

Welcome to the technical support center for Oxypurinol HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent retention times in Oxypurinol HPLC analysis?

A1: Inconsistent retention times for Oxypurinol can stem from several factors:

-

Mobile Phase Composition: Even minor variations in the mobile phase composition, such as a 1% change in the organic solvent ratio, can alter retention times by 5-15%.[1] The pH of the mobile phase is also critical; inconsistent pH can lead to shifts in retention.[2][3]

-

Temperature Fluctuations: A change of just 1°C can cause a 1-2% variation in retention time.[1] Using a column thermostat is highly recommended to maintain consistent temperature.[1][2]

-

Flow Rate Instability: Fluctuations in the HPLC pump's flow rate will directly impact retention times. It's important to ensure the pump is functioning correctly and that there are no leaks in the system.[1][4]

-

Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5]

Q2: Why am I observing peak tailing with my Oxypurinol peak?

A2: Peak tailing for Oxypurinol, a common issue with basic compounds, can be caused by several factors:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Oxypurinol, leading to tailing.[6][7] Operating at a lower pH (around 2-3) can help protonate the silanol groups and minimize these interactions.[6][8]

-

Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4][8] Try diluting the sample or reducing the injection volume.[8]

-

Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3][9]

-

Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[4][8]

Q3: What could be causing a noisy or drifting baseline in my chromatogram?

A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes include:

-

Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase are frequent culprits.[4][10] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[4]

-

Detector Instability: Fluctuations in the detector lamp or electronics can cause baseline drift.[4]

-

Leaks in the System: Leaks in the pump, injector, or detector can cause pressure instability and a noisy baseline.[4]

-

Incomplete Column Equilibration: A slow column equilibration, especially after changing the mobile phase, can result in a drifting baseline.[10]

Troubleshooting Guides

Issue 1: Retention Time Variability

If you are experiencing inconsistent retention times for Oxypurinol, follow this troubleshooting workflow:

Troubleshooting Workflow for Retention Time Variability

Caption: A flowchart for troubleshooting inconsistent HPLC retention times.

Issue 2: Peak Tailing

For issues with Oxypurinol peak tailing, use the following guide to identify and resolve the problem:

Troubleshooting Workflow for Peak Tailing

Caption: A flowchart for troubleshooting HPLC peak tailing.

Experimental Protocols

Key Experiment: HPLC Analysis of Oxypurinol in Plasma

This protocol is a representative method for the analysis of Oxypurinol in human plasma.

1. Sample Preparation (Protein Precipitation) [11][12]

-

To 1.0 mL of plasma in a centrifuge tube, add 100 µL of an appropriate internal standard (e.g., floxuridine or allopurinol-d2).[11][12]

-

Vortex the mixture for 10 seconds.

-

Add 200 µL of a precipitating agent (e.g., a 1:1 mixture of 30% w/v trichloroacetic acid and 30% w/v perchloric acid, or 1.0% formic acid in acetonitrile).[11][12]

-

Centrifuge the sample at high speed (e.g., 13,148g) for 10 minutes at 10°C.[12]

-

Transfer the supernatant to a clean vial for injection.

2. HPLC Conditions

-

Column: C18 or Hypersil Gold (e.g., 150 mm x 4.6 mm, 5 µm).[11][12]

-

Mobile Phase: A variety of mobile phases can be used. A common starting point is a mixture of an acidic aqueous buffer and an organic solvent.

-

Detection: UV at 254 nm.[13]

-

Column Temperature: 40°C.[12]

-

Injection Volume: 20-40 µL.[13]

Data Presentation

Table 1: Comparison of HPLC Methods for Oxypurinol Analysis

| Parameter | Method 1[13] | Method 2[12] | Method 3[14] |

| Column | ODS (15 cm x 4.6 mm ID) | Hypersil Gold (150 mm x 4.6 mm, 5 µm) | C18 |

| Mobile Phase | 0.02 M KH2PO4 (pH 3.65) | 0.1% Formic acid in water-ACN (98:2, v/v) | 0.02 M Sodium acetate (pH 4.5) |

| Flow Rate | 1.5 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | MS/MS (Positive ESI) | UV at 254 nm |

| Retention Time | Not specified | 6.44 min | 9.9 min |

Table 2: Forced Degradation of Allopurinol (Parent drug of Oxypurinol)[15]

Forced degradation studies help to understand the stability of a drug and to develop stability-indicating methods. Oxypurinol is the primary metabolite of Allopurinol.

| Stress Condition | Reagent | Duration | Degradation (%) |

| Acid Hydrolysis | 5 N HCl | 2 hours at 100°C | 8.2% |

| Base Hydrolysis | 5 N NaOH | 2 hours at 100°C | 8.09% |

| Oxidation | 10% H2O2 | 6 hours at 100°C | 1.10% |

| Thermal | - | 6 hours at 100°C | 0.09% |

This information is intended to be a guide. Specific experimental conditions may need to be optimized for your particular application and instrumentation.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]

- 5. m.youtube.com [m.youtube.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. chromtech.com [chromtech.com]

- 8. uhplcs.com [uhplcs.com]

- 9. i01.yizimg.com [i01.yizimg.com]

- 10. pharmahealthsciences.net [pharmahealthsciences.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.utwente.nl [research.utwente.nl]

Technical Support Center: Minimizing Oxypurinol Degradation in Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of oxypurinol during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for oxypurinol?

A1: For optimal stability, oxypurinol in its solid (powder) form should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C, which should maintain its integrity for up to one year. It is also crucial to protect oxypurinol from moisture.[1]

Q2: What are the primary factors that can cause oxypurinol to degrade?

A2: Oxypurinol, a pyrazolo[3,4-d]pyrimidine derivative, is susceptible to degradation under several conditions. The primary factors include:

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the pyrazolopyrimidine ring.

-

Oxidation: The presence of oxidizing agents, such as peroxides, can lead to the degradation of the molecule.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Moisture: For solid-state oxypurinol, exposure to moisture can accelerate degradation, likely by facilitating hydrolytic reactions.

Q3: What are the potential degradation pathways for oxypurinol?

A3: While specific degradation products of oxypurinol are not extensively documented in publicly available literature, based on the degradation of its precursor, allopurinol, and the general chemistry of pyrazolopyrimidine derivatives, the following pathways are likely:

-

Hydrolysis: Under acidic or basic conditions, the pyrimidine ring may undergo cleavage.

-

Oxidation: The molecule may be susceptible to oxidation, potentially at the pyrazole or pyrimidine ring, leading to the formation of various oxidized derivatives.

-

Photodegradation: UV light can provide the energy for photolytic cleavage or rearrangement of the molecular structure.

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

Troubleshooting Guides

Problem 1: Loss of Oxypurinol Potency in Aqueous Solutions

| Potential Cause | Troubleshooting Steps |

| Inappropriate pH | 1. Measure the pH of your oxypurinol solution. 2. Adjust the pH to a neutral range (e.g., pH 6-8) using a suitable buffer system. 3. Conduct a time-course experiment to monitor oxypurinol concentration at different pH values to determine the optimal pH for stability. |

| Oxidation | 1. Degas your solvent to remove dissolved oxygen. 2. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation. Conduct compatibility studies to ensure the antioxidant does not interfere with your experiment. 3. Store solutions in amber vials or protect them from light to minimize photo-induced oxidation. |

| Photodegradation | 1. Store all oxypurinol solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Minimize exposure to ambient light during experimental procedures. |

Problem 2: Degradation of Solid Oxypurinol During Storage

| Potential Cause | Troubleshooting Steps |

| Moisture Absorption | 1. Store oxypurinol powder in a tightly sealed container with a desiccant. 2. If possible, store under an inert atmosphere (e.g., nitrogen or argon). 3. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. |

| Incompatible Excipients | 1. If formulating oxypurinol with other excipients, perform compatibility studies. 2. Mix oxypurinol with individual excipients and store under accelerated stability conditions (e.g., 40°C/75% RH). 3. Analyze the mixtures at regular intervals for the appearance of degradation products. Common compatible excipients for the related compound allopurinol include microcrystalline cellulose, crospovidone, and magnesium stearate. |

Experimental Protocols

Protocol 1: Forced Degradation Study of Oxypurinol

This protocol is designed to intentionally degrade oxypurinol to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

-

Prepare a stock solution of oxypurinol in a suitable solvent (e.g., 1 mg/mL in DMSO or a relevant aqueous buffer).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV-A and cool white fluorescent) for a defined period.

-

Thermal Degradation: Incubate the solid oxypurinol powder at 80°C for a specified time. Dissolve in the mobile phase for analysis.

3. Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC or UPLC method (see Protocol 2).

-

Use a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the parent drug and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Oxypurinol

This method can be used as a starting point and should be optimized and validated for your specific application.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileGradient elution may be required to separate all degradation products. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Method Development and Validation:

-

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of oxypurinol in the presence of its degradation products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the factors causing degradation and the potential analytical outcomes.

Data Summary

The following tables summarize key stability information for oxypurinol.

Table 1: Recommended Long-Term Storage Conditions

| Form | Temperature | Duration | Additional Precautions |

| Solid (Powder) | -20°C | Up to 3 years | Keep away from moisture |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |

Table 2: Factors Influencing Oxypurinol Stability

| Factor | Effect on Stability | Primary Degradation Pathway |

| Acidic pH | Decreased stability | Hydrolysis |

| Basic pH | Decreased stability | Hydrolysis |

| Oxidizing Agents | Decreased stability | Oxidation |

| Light Exposure | Decreased stability | Photodegradation |

| Moisture | Decreased stability (solid state) | Hydrolysis |

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own stability studies to determine the optimal storage and handling conditions for their specific applications and formulations.

References

Strategies to reduce variability in animal models of hyperuricemia

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal models of hyperuricemia.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal models of hyperuricemia?

Variability in hyperuricemia models can stem from several key factors:

-

Genetic Background: Genetic factors are a significant contributor to variability in serum urate levels, accounting for a much larger portion of the variance than diet.[1][2][3][4] Different strains of mice, such as KM, ICR, and C57BL/6, exhibit different sensitivities to the induction of hyperuricemia.[5]

-

Induction Method: The method used to induce hyperuricemia, whether chemical, dietary, or genetic, is a major source of variation. The choice of chemical agent (e.g., potassium oxonate, adenine), its dosage, route of administration, and the duration of treatment all impact the consistency of the model.[6][7]

-

Diet: While genetics play a larger role, diet still contributes to variability.[1] The composition of the diet, particularly the levels of purines, fructose, and protein, can significantly influence uric acid levels.[8][9]

-

Animal Species: The choice of animal model is crucial. Rodents are commonly used but possess the enzyme uricase, which breaks down uric acid, a key difference from humans.[6][8] This necessitates the use of uricase inhibitors. Poultry naturally lack uricase and are a suitable alternative, but their physiology and housing requirements differ significantly from mammals.[8]

-

Sex and Age: Sex-related differences are well-documented, with female rodents often showing lower uric acid levels due to hormonal influences on xanthine oxidase activity.[5][8] Age can also be a factor, as older rodents may have higher baseline uric acid levels.[8]

-

Environmental Conditions: Housing conditions and environmental stressors can affect the physiological state of the animals and introduce variability into the experimental results.[8]

-

Gut Microbiota: Emerging research suggests that the composition of the gut microbiota can influence uric acid metabolism and contribute to variability.[8]

Q2: Which animal model is most appropriate for my hyperuricemia study?

The choice of animal model depends on the specific research question.

-

Rodent Models (Mice and Rats): These are the most common models due to their availability, ease of handling, and well-characterized genetics.[6] They are suitable for screening potential therapeutic agents and studying the general mechanisms of hyperuricemia. However, because they express uricase, a uricase inhibitor like potassium oxonate is typically required to induce sustained hyperuricemia.[8][10]

-

Genetically Modified Rodent Models: Urate oxidase (UOX) knockout mice more closely mimic human purine metabolism as they lack the uricase enzyme.[11][12] These models are ideal for studying the chronic effects of hyperuricemia. However, they can have a higher mortality rate and may require specialized husbandry.[12] Mice with knockout of specific urate transporters, like GLUT9, are also available.[12][13]

-

Poultry Models (Chickens and Quails): Birds are a natural model for hyperuricemia because uric acid is the final product of their purine metabolism.[8] They are useful for studying diet-induced hyperuricemia and gout, as high-protein diets can effectively induce the condition.[9] However, their renal physiology differs from mammals, which should be considered when interpreting results.[8]

-